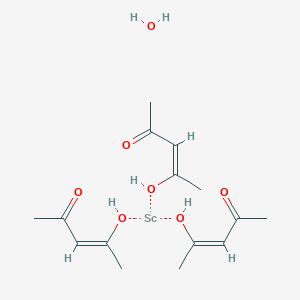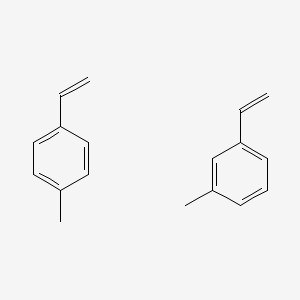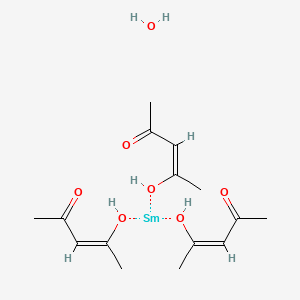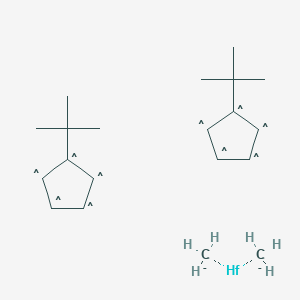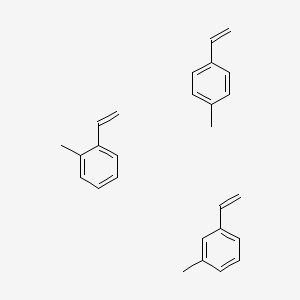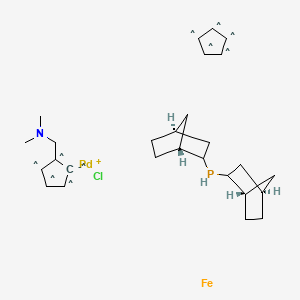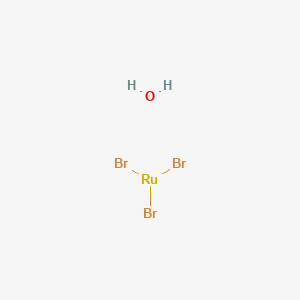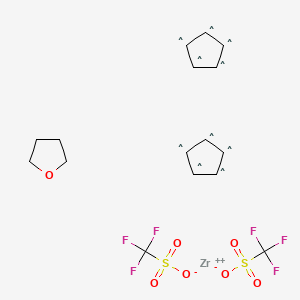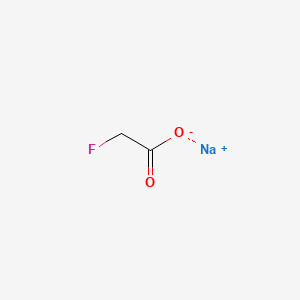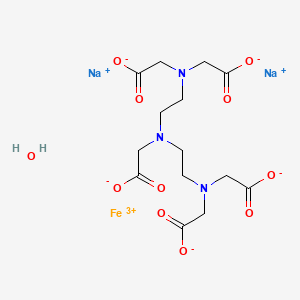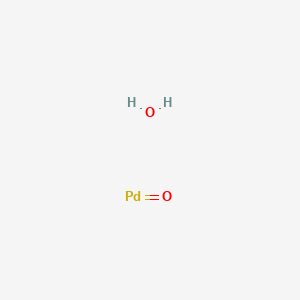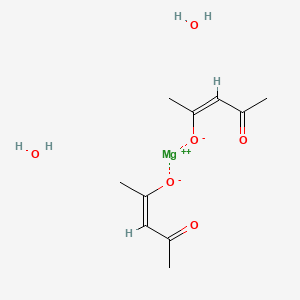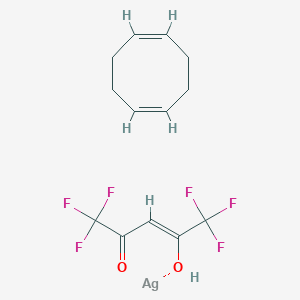
(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver is a coordination complex that combines the unique properties of its constituent molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver typically involves the coordination of silver ions with the ligands (1Z,5Z)-cycloocta-1,5-diene and (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The ligands are mixed with a silver salt, such as silver nitrate or silver triflate, in a suitable solvent like dichloromethane or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver can undergo various types of chemical reactions, including:
Oxidation: The silver center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to the formation of silver nanoparticles.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Higher oxidation state silver complexes.
Reduction: Silver nanoparticles.
Substitution: New silver complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cycloadditions and polymerizations. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, silver complexes are studied for their antimicrobial properties. This compound could potentially be used in developing new antimicrobial agents.
Medicine
The compound’s potential antimicrobial properties also make it a candidate for medical applications, such as in wound dressings and coatings for medical devices to prevent infections.
Industry
In industry, silver complexes are used in materials science for the development of new materials with unique optical and electronic properties. This compound could be used in the fabrication of sensors and other electronic devices.
Mechanism of Action
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver exerts its effects involves the coordination of the silver ion with the ligands. This coordination alters the electronic properties of the silver ion, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- (1Z,5Z)-cycloocta-1,5-diene;silver
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
- (1Z,5Z)-cycloocta-1,5-diene;gold
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;gold
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver lies in its combination of ligands, which provide a distinct coordination environment and reactivity profile. This makes it particularly useful in applications where selective activation of substrates is required.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C5H2F6O2.Ag/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b2-1-,8-7-;2-1-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRITXVBAILPDD-OJKFPHAYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14AgF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)
